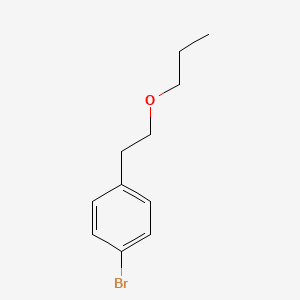

4-Bromophenethyl alcohol, n-propyl ether

Description

Structurally, it consists of a brominated phenethyl backbone linked to an n-propyl chain via an ether bond. This compound is part of a broader class of brominated aromatic ethers, which are of interest in organic synthesis, material science, and pharmaceutical research due to their unique electronic and steric properties imparted by the bromine atom and ether linkage.

Applications of such compounds include intermediates in drug discovery, flame retardants, or functional materials, though specific uses for 4-bromophenethyl alcohol, n-propyl ether require further investigation.

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-bromo-4-(2-propoxyethyl)benzene |

InChI |

InChI=1S/C11H15BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h3-6H,2,7-9H2,1H3 |

InChI Key |

PXGBYOHKVLEGFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine and Multiple Halogens

a.

- Structural Difference : Incorporates two fluorine atoms at the 2- and 6-positions of the benzene ring in addition to bromine at the 4-position.

- Impact on Properties :

- Electron-Withdrawing Effects : Fluorine atoms increase the polarity and reactivity of the aromatic ring compared to the single bromine in 4-bromophenethyl ether.

- Boiling Point/Solubility : Likely lower boiling point than the brominated analog due to reduced molecular weight, but enhanced solubility in polar solvents.

b. 2,3,4,5,6-Pentabromobenzyl Alcohol, n-Propyl Ether (CAS 63-284-7)

- Structural Difference : Five bromine atoms on the benzene ring.

- Impact on Properties: Molecular Weight: 221.37 g/mol, significantly higher than mono-brominated analogs. Lipophilicity: Greater hydrophobicity, reducing solubility in aqueous media.

Table 1: Substituent Effects on Physical Properties

Ether Chain Variations: n-Propyl vs. Other Alkyl Groups

a. Benzyl Methyl Ether (CAS 538-86-3)

- Structural Difference : Methyl ether instead of n-propyl.

- Impact on Properties :

b.

Metabolic and Toxicological Profiles

- Di-n-Propyl Ether (CAS 111-47-7): Elimination: Studied in separation processes with n-propyl alcohol; exhibits azeotropic behavior, complicating distillation. Toxicity: Limited data, but ethers generally show lower acute toxicity compared to alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.